5-[1-(4-Fluorophenoxy)ethyl]-1,3,4-oxadiazole-2-thiol
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Overview
Description
5-[1-(4-Fluorophenoxy)ethyl]-1,3,4-oxadiazole-2-thiol is a chemical compound with the molecular formula C10H9FN2O2S and a molecular weight of 240.25 g/mol . This compound is part of the oxadiazole family, known for their diverse biological activities and applications in various fields such as medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[1-(4-Fluorophenoxy)ethyl]-1,3,4-oxadiazole-2-thiol typically involves the reaction of 4-fluorophenol with ethyl bromoacetate to form an intermediate, which is then cyclized with thiosemicarbazide under acidic conditions to yield the desired oxadiazole-thiol compound . The reaction conditions often require a solvent such as ethanol or methanol and a catalyst like hydrochloric acid to facilitate the cyclization process .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
5-[1-(4-Fluorophenoxy)ethyl]-1,3,4-oxadiazole-2-thiol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced heterocyclic compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-[1-(4-Fluorophenoxy)ethyl]-1,3,4-oxadiazole-2-thiol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-[1-(4-Fluorophenoxy)ethyl]-1,3,4-oxadiazole-2-thiol involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The oxadiazole ring is known to interact with various biological targets, potentially inhibiting enzyme activity or altering receptor function .
Comparison with Similar Compounds
Similar Compounds
- 5-[1-(4-Chlorophenoxy)ethyl]-1,3,4-oxadiazole-2-thiol
- 5-[1-(4-Bromophenoxy)ethyl]-1,3,4-oxadiazole-2-thiol
- 5-[1-(4-Methylphenoxy)ethyl]-1,3,4-oxadiazole-2-thiol
Uniqueness
5-[1-(4-Fluorophenoxy)ethyl]-1,3,4-oxadiazole-2-thiol is unique due to the presence of the fluorine atom in the phenoxy group, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the metabolic stability and bioavailability of compounds, making this particular oxadiazole derivative potentially more effective in its applications .
Properties
IUPAC Name |
5-[1-(4-fluorophenoxy)ethyl]-3H-1,3,4-oxadiazole-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2O2S/c1-6(9-12-13-10(16)15-9)14-8-4-2-7(11)3-5-8/h2-6H,1H3,(H,13,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLJXMEMTIHCCGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NNC(=S)O1)OC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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